molecular formula C19H21NO4S2 B2382067 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 2034594-10-8

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2382067
CAS No.: 2034594-10-8
M. Wt: 391.5
InChI Key: HDSBFYSXXOFDRV-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound featuring a benzothiophene core, a hydroxyethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core One common approach is the coupling of 2-(benzo[b]thiophen-3-yl)halides with 2-hydroxyethylamine under palladium-catalyzed conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Electrophilic aromatic substitution reactions are facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

  • Oxidation: Formation of sulfonic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups onto the benzothiophene ring.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(3-methoxyphenyl)ethanesulfonamide

  • N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-methoxyphenyl)ethanesulfonamide

Uniqueness: This compound is unique due to its specific substitution pattern on the benzothiophene ring and the presence of the hydroxyethyl and methoxyphenyl groups. These structural features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c1-24-15-8-6-14(7-9-15)10-11-26(22,23)20-12-18(21)17-13-25-19-5-3-2-4-16(17)19/h2-9,13,18,20-21H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSBFYSXXOFDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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